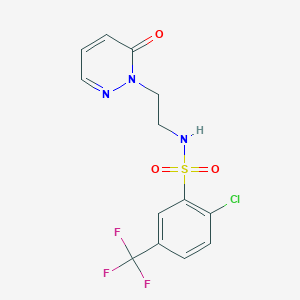
2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H11ClF3N3O3S and its molecular weight is 381.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its diverse biological activities. This compound features a complex structure that includes a chloro substituent, a pyridazinone moiety, and a benzenesulfonamide group, which collectively contribute to its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is C13H11ClF3N3O3S, with a molecular weight of 381.76 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁ClF₃N₃O₃S |
| Molecular Weight | 381.76 g/mol |
| CAS Number | 1021219-40-8 |
Research indicates that this compound acts as an inhibitor of specific enzymes , particularly carbonic anhydrase and cyclooxygenase-2 (COX-2). These enzymes are crucial in various physiological processes, including inflammation and tumorigenesis. The inhibition of COX-2 is particularly relevant in the context of anti-inflammatory therapies and cancer treatment, where modulation of inflammatory pathways can lead to therapeutic benefits.
Anti-inflammatory Properties
The compound has been identified as a multi-target anti-inflammatory agent. In vitro studies have shown that derivatives containing the pyridazinone sulfonamide structure exhibit significant inhibition of COX-2 activity, which is pivotal in the management of pain and inflammation. For instance, studies have demonstrated that modifications to the pyridazinone core can enhance its potency against COX-2 while maintaining selectivity over COX-1, thereby reducing potential side effects associated with non-selective NSAIDs .
Antitumor Activity
In addition to its anti-inflammatory effects, this compound has shown promise in cancer research. Several studies have indicated that compounds with similar structures possess antitumor activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of apoptotic pathways through the activation of caspases and inhibition of cell proliferation markers .
Case Studies
- Inhibition of COX-2 : A study evaluated the inhibitory effects of various sulfonamide derivatives on COX-2 activity using an enzyme-linked immunosorbent assay (ELISA). The results indicated that compounds similar to this compound significantly reduced COX-2 levels in cultured human fibroblasts by up to 70% at concentrations as low as 10 µM .
- Antitumor Efficacy : Another investigation focused on the antitumor properties of pyridazinone derivatives, including this compound, against various cancer cell lines (e.g., HCC827 and NCI-H358). The IC50 values were determined using MTT assays, revealing potent cytotoxic effects with IC50 values around 6 μM for certain derivatives .
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(6-oxopyridazin-1-yl)ethyl]-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O3S/c14-10-4-3-9(13(15,16)17)8-11(10)24(22,23)19-6-7-20-12(21)2-1-5-18-20/h1-5,8,19H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMAXOZTOIARCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














